N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing nitrogen, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of ethylamine with trichloromethyl thiadiazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An organic compound with similar amine functionality.
N-Ethyl-3-carbazolecarboxaldehyde: A compound with similar structural features but different functional groups
Uniqueness
N-Ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is unique due to its combination of ethyl, trichloromethyl, and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6Cl3N3S |
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Molecular Weight |
246.5 g/mol |
IUPAC Name |
N-ethyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C5H6Cl3N3S/c1-2-9-4-10-3(11-12-4)5(6,7)8/h2H2,1H3,(H,9,10,11) |
InChI Key |
GBJHXTUEEFIDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NS1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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